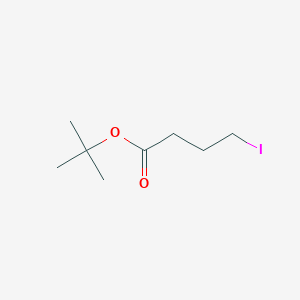

tert-Butyl 4-iodobutanoate

Overview

Description

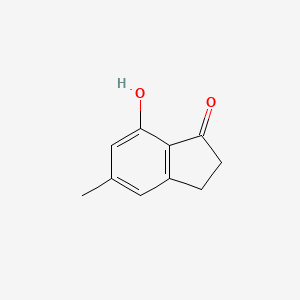

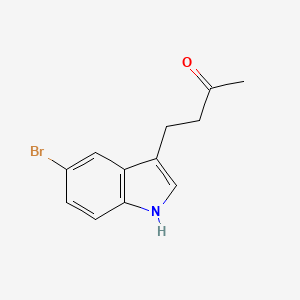

Tert-Butyl 4-iodobutanoate (TBIB) is an organic compound that is widely used in scientific research. It is an alkyl halide and is composed of a tert-butyl group attached to an iodine atom, with a butanoate group attached to the iodine atom. It is a colorless liquid at room temperature with a pungent odor. TBIB is used in various scientific research applications, such as synthesis, biochemical and physiological effects, and mechanisms of action.

Scientific Research Applications

1. Biodegradable Polycarbonates Production

Tert-butyl 4-iodobutanoate has been applied in the synthesis of environmentally friendly polymers. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is produced from its derivatives and carbon dioxide, using cobalt(III) salen catalysts. This polymer shows promise due to its high carbonate linkage content and thermal properties. After deprotection, it degrades into biomasses, indicating potential applications in biodegradable plastics (Tsai, Wang, & Darensbourg, 2016).

2. Synthesis of Benzyl Amino Iodoalkanoates

In the field of organic synthesis, this compound is involved in the efficient synthesis of benzyl amino iodoalkanoates from natural or protected L-amino acids. This process is crucial for creating various bioactive molecules and potential drug candidates (Koseki, Yamada, & Usuki, 2011).

3. Drug Discovery and Medicinal Chemistry

Tert-butyl derivatives, including this compound, are frequently used in medicinal chemistry for modifying bioactive compounds. They often alter the properties of these compounds, such as lipophilicity and metabolic stability, which is critical in the drug discovery process (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).

4. Synthesis of Multifunctional Dendrimers

This compound is used in the synthesis of multifunctional dendrimers. New types of monomers derived from it are designed and synthesized for producing dendrimers with multiple functionalities, crucial in materials science and nanotechnology applications (Newkome, Kim, Moorefield, Maddi, & Yoo, 2003).

5. Alkylation Reactions in Catalysis

This compound plays a role in catalysis, particularly in alkylation reactions. For instance, this compound derivatives are studied in isobutane/2-butene alkylation using promoted Lewis-acidic ionic liquid catalysts. This is important in the field of industrial chemistry for the synthesis of high-octane fuels (Aschauer, Schilder, Korth, Fritschi, & Jess, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Tert-Butyl 4-iodobutanoate is an organic intermediate

Result of Action

It has been reported that 4-iodobutanoic acid tert-butyl ester can be used as an intermediate in the synthesis of other compounds , suggesting that it may have a role in chemical transformations.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reactivity of the iodine atom in the compound can be affected by temperature and the presence of other reactants .

Properties

IUPAC Name |

tert-butyl 4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15IO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCPIDVCNQGZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497271 | |

| Record name | tert-Butyl 4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6182-78-1 | |

| Record name | tert-Butyl 4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)